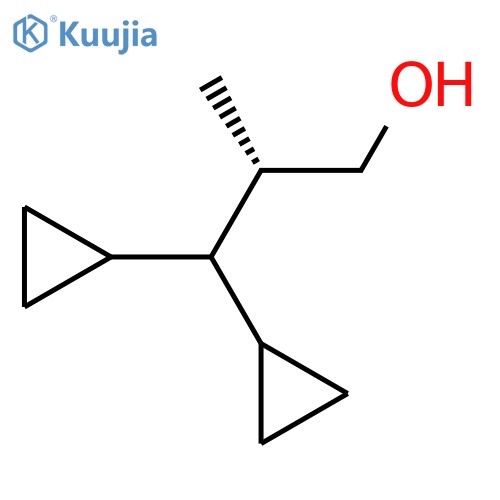Cas no 2248185-33-1 ((2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol)

2248185-33-1 structure
商品名:(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol
(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol
- 2248185-33-1
- EN300-6507389
-
- インチ: 1S/C10H18O/c1-7(6-11)10(8-2-3-8)9-4-5-9/h7-11H,2-6H2,1H3/t7-/m1/s1
- InChIKey: YTEMMBQASVKSIF-SSDOTTSWSA-N
- ほほえんだ: OC[C@@H](C)C(C1CC1)C1CC1
計算された属性
- せいみつぶんしりょう: 154.135765193g/mol
- どういたいしつりょう: 154.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 20.2Ų
(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507389-1.0g |
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol |
2248185-33-1 | 95.0% | 1.0g |
$2496.0 | 2025-03-14 | |
| Enamine | EN300-6507389-10.0g |
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol |
2248185-33-1 | 95.0% | 10.0g |
$10732.0 | 2025-03-14 | |
| Enamine | EN300-6507389-0.25g |
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol |
2248185-33-1 | 95.0% | 0.25g |
$2297.0 | 2025-03-14 | |
| Enamine | EN300-6507389-5.0g |
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol |
2248185-33-1 | 95.0% | 5.0g |
$7238.0 | 2025-03-14 | |
| Enamine | EN300-6507389-0.1g |
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol |
2248185-33-1 | 95.0% | 0.1g |
$2197.0 | 2025-03-14 | |
| Enamine | EN300-6507389-2.5g |
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol |
2248185-33-1 | 95.0% | 2.5g |
$4892.0 | 2025-03-14 | |
| Enamine | EN300-6507389-0.5g |
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol |
2248185-33-1 | 95.0% | 0.5g |
$2396.0 | 2025-03-14 | |
| Enamine | EN300-6507389-0.05g |
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol |
2248185-33-1 | 95.0% | 0.05g |
$2097.0 | 2025-03-14 |
(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
2248185-33-1 ((2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol) 関連製品
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
